2-Ethynylphenol
Overview
Description
2-Ethynylphenol is an organic compound with the chemical formula C8H6O. It is a toxic white crystalline solid with a fragrant and bitter taste. This compound is soluble in non-polar solvents such as ether and benzene but is practically insoluble in water. It has a melting point of 66-68°C and a boiling point of 288°C . This compound is widely used as a reactant and intermediate in organic synthesis, particularly in the preparation of pesticides, dyes, pharmaceuticals, and other organic compounds .
Mechanism of Action
Target of Action
It is known that 2-ethynylphenol is used in organic synthesis and can act as a ligand for metal ions and transition metal complexes .
Mode of Action
It is known to be used in organic synthesis, suggesting it may participate in various chemical reactions In these reactions, it may interact with its targets, leading to changes in their structure or function
Biochemical Pathways
It is used in the synthesis of acetylenic compounds, heterocyclic compounds, and polycyclic aromatic hydrocarbons
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 11813, a density of 112, a melting point of 19 °C, and a boiling point of 98 °C
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Ethynylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions and transition metal complexes . The nature of these interactions often involves the formation of coordination complexes, which can influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form coordination complexes with metal ions can also play a role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound can have lasting effects on cellular function, with potential implications for its use in various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s effectiveness in biochemical reactions and its overall impact on cellular processes .
Preparation Methods
There are several methods for preparing 2-Ethynylphenol. One commonly used method involves the reaction of 1-bromo-2-ethynylbenzene with an alkali such as sodium hydroxide in an alcohol solution . Another method involves the coupling of m-iodophenol with 2-methylbut-3-yn-2-ol in the presence of palladium chloride, copper iodide, and triphenylphosphine in triethylamine, followed by cleavage of the hydroxyisopropyl group . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
2-Ethynylphenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form ethynylcyclohexanol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include quinones, ethynylcyclohexanol derivatives, and brominated phenols .
Scientific Research Applications
2-Ethynylphenol has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Ethynylphenol can be compared with other similar compounds such as:
3-Ethynylphenol: Similar in structure but differs in the position of the ethynyl group.
2-Methylresorcinol: Contains a methyl group instead of an ethynyl group.
2,6-Dimethylphenol: Contains two methyl groups instead of an ethynyl group.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and properties compared to its methyl-substituted counterparts .
Properties
IUPAC Name |
2-ethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDZRFPKXZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199016 | |
Record name | Phenol, 2-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-44-0 | |
Record name | Phenol, 2-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethynylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 2-ethynylphenol?
A1: this compound (C₈H₆O) has a molecular weight of 118.13 g/mol. Characterization data commonly includes NMR (¹H and ¹³C) and IR spectroscopy.
Q2: How is this compound typically used in organic synthesis?
A2: this compound serves as a key starting material for synthesizing various heterocyclic compounds. Its reactivity stems from the presence of both a phenol and an alkyne moiety. For instance, it's a precursor to benzofurans through intramolecular cyclization reactions. [, , , , ]
Q3: Can you elaborate on the synthesis of benzofurans using this compound?
A3: Several synthetic routes utilize this compound to access benzofurans:
- Palladium-catalyzed reactions: this compound can undergo Sonogashira-Hagihara coupling with aryl halides, followed by cyclization to yield 2-arylbenzofurans. [] Alternatively, it can react with 1,2-diiodoalkenes in the presence of palladium catalysts to produce 2-ethynylbenzofurans. []
- Intramolecular cyclization: In the presence of catalysts like gold complexes [] or under acidic conditions [], this compound can undergo intramolecular cyclization, leading to benzofuran derivatives.
Q4: Besides benzofurans, what other heterocycles can be synthesized from this compound?
A4: this compound can be used to construct isocoumarins. Studies show that 1-(phenylethynyl)azulenes with an ortho-methoxycarbonyl group can cyclize in the presence of trifluoroacetic acid or N-iodosuccinimide to yield azulene-substituted isocoumarins. []
Q5: Are there any computational studies on this compound?
A5: Yes, computational studies have investigated the conformational preferences and hydrogen bond donating ability of this compound. These studies help explain how the alkyne group influences the reactivity of the adjacent hydroxyl group. []
Q6: Has this compound been used in the development of any materials with specific properties?
A6: While not directly mentioned in the provided abstracts, the benzofurans and isocoumarins accessible from this compound are valuable building blocks for materials with interesting optical properties. For example, azulene-substituted benzofurans and isocoumarins have been studied for their UV/vis absorption and fluorescence properties. []
Q7: Are there any known issues with the stability of this compound?
A7: Research suggests that electron-deficient diarylacetylenediols, structurally similar to this compound, can undergo spontaneous cyclization to form benzo[b]furans. [] This indicates potential stability concerns for this compound, especially under certain reaction conditions.
Q8: What are the potential applications of compounds derived from this compound?
A8: The heterocyclic compounds derived from this compound, particularly benzofurans and isocoumarins, hold promise in various fields:
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